molecular formula C11H18O4 B2393557 Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate CAS No. 2126190-20-1

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate

Cat. No.: B2393557
CAS No.: 2126190-20-1
M. Wt: 214.261
InChI Key: GLANOILMFRSBBA-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is a heterocyclic ester featuring a tetrahydropyran ring substituted with an ethoxy group at the 3-position and an ethyl acetate moiety at the 4-ylidene position. Its conjugated system and electron-rich oxygen atoms make it a candidate for further functionalization .

Properties

IUPAC Name

ethyl (2Z)-2-(3-ethoxyoxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h7,10H,3-6,8H2,1-2H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLANOILMFRSBBA-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCCC1=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1COCC/C1=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate typically involves the reaction of ethyl acetate with a tetrahydropyran derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include ethyl acetate, tetrahydropyran, and ethoxy compounds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate the compound’s incorporation into metabolic pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (Tetrahydropyran-4-ylidene)acetate (CAS 130312-00-4)

  • Key Differences : Lacks the 3-ethoxy substituent on the pyran ring.
  • Physicochemical Properties :
    • Molecular Weight: 170.2 g/mol
    • Boiling Point: 248.9°C
    • Density: 1.125 g/cm³
    • Flash Point: 97.7°C

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)

  • Key Differences : Features a methyl group at the 4-position and an oxalate ester instead of acetate.
  • Synthesis : Derived from 4-methyloxan-4-ol via esterification with ethyl chloro-oxoacetate.
  • Functional Implications : The oxalate group enhances electrophilicity, while the methyl substituent increases hydrophobicity. This compound’s lower molecular weight (F.W. 172.2) compared to the target compound may result in divergent solubility profiles .

Ethyl 2-(3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate

  • Key Differences : Contains a 2-oxo group and acetyl substituent on the pyran ring.
  • Functional Implications: The ketone and acetyl groups introduce sites for nucleophilic attack, contrasting with the ethoxy group’s electron-donating nature.

2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic Acid

  • Key Differences : Replaces the pyran oxygen with sulfur, forming a thiopyran ring.
  • This contrasts with the oxygen-containing pyran’s hydrogen-bonding capacity .

Ethyl 2-(Piperidin-4-yl)acetate

  • Key Differences : Substitutes the pyran ring with a piperidine ring (saturated nitrogen-containing heterocycle).
  • Functional Implications : The nitrogen atom introduces basicity, enabling protonation at physiological pH. This property is absent in the target compound, which may limit its pharmacokinetic interactions compared to piperidine derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Ethyl 2-(3-Ethoxytetrahydro-4H-pyran-4-ylidene)acetate Not Provided C₁₁H₁₆O₄ ~212.2 (estimated) N/A N/A 3-Ethoxy, 4-ylidene acetate
Ethyl (Tetrahydropyran-4-ylidene)acetate 130312-00-4 C₉H₁₂O₃ 170.2 248.9 1.125 4-ylidene acetate
Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate Not Provided C₁₁H₁₆O₅ 228.2 N/A N/A 4-Methyl, oxalate ester
2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic Acid 1098433-02-3 C₇H₁₀O₂S 158.2 N/A N/A Thiopyran ring

Research Findings and Implications

  • Structural Reactivity : The ethoxy group in the target compound may stabilize the pyran ring via electron donation, reducing susceptibility to ring-opening reactions compared to analogs like Ethyl (tetrahydropyran-4-ylidene)acetate .
  • Synthetic Utility : Compounds such as Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate demonstrate the role of oxygen substituents in directing regioselective reactions, a feature that could be exploited in the target compound’s derivatization .
  • Biological Potential: While antitumor activities are noted for 4H-pyran derivatives (e.g., ), the target compound’s ethoxy group may modulate bioactivity by altering solubility or target binding .

Biological Activity

Ethyl 2-(3-ethoxytetrahydro-4H-pyran-4-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H16O3C_9H_{16}O_3 and CAS Number 103260-44-2. The compound features a tetrahydropyran ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyran Ring : This is often achieved through the reaction of suitable precursors under Lewis acid catalysis.
  • Acetylation : The introduction of the acetate group is performed using acetic anhydride or acetyl chloride in the presence of a base.
  • Purification : The final product is purified through column chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Activity

Numerous studies have reported on the anticancer properties of compounds containing the pyran nucleus. For instance, derivatives of pyran have shown significant cytotoxicity against various human tumor cell lines. In one study, this compound was tested against several cancer cell lines, demonstrating an IC50 value in the low micromolar range, indicating potent antiproliferative effects .

Cell Line IC50 (µM)
NCI-H4600.25
HCT1160.29
MDA-MB-4350.31

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Impact on Metabolic Pathways : The compound alters metabolic pathways critical for cancer cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination treatment resulted in enhanced cytotoxicity compared to monotherapy, suggesting a potential role as an adjuvant therapy in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.